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molecular formula C16H24N2O6 B3138495 1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester CAS No. 459157-13-2

1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester

Cat. No. B3138495
M. Wt: 340.37 g/mol
InChI Key: GZOHWGWHTFXHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06831074B2

Procedure details

Diethyl 3,5-pyrazoledicarboxylate (50 g, 0.236 mol) was dissolved in acetonitrile (500 ml) under a nitrogen atmosphere. Potassium carbonate (33 g, 0.236 mol) was added followed by ethyl 5-bromovalerate (37.7 ml, 0.235 mol) and the mixture heated under reflux for 2 hours. The solvent was removed in vacuo leaving a clear oil which was partitioned between ethyl acetate and water. The organic phase was separated and the aqueous phase further extracted with ethyl acetate (×2). The organic extracts were combined, dried (MgSO4), filtered and concentrated under reduced pressure to give 75 g of the title product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
37.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:2]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:23][CH2:24][CH2:25][CH2:26][C:27]([O:29][CH2:30][CH3:31])=[O:28]>C(#N)C>[CH2:30]([O:29][C:27](=[O:28])[CH2:26][CH2:25][CH2:24][CH2:23][N:1]1[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:2]1)[CH3:31] |f:1.2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1N=C(C=C1C(=O)OCC)C(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
37.7 mL
Type
reactant
Smiles
BrCCCCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a clear oil which
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase further extracted with ethyl acetate (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCCN1N=C(C=C1C(=O)OCC)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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